3-Oxa-8-azaspiro[5.6]dodecane;hydrochloride
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Overview
Description
3-Oxa-8-azaspiro[5.6]dodecane hydrochloride is a chemical compound with the CAS Number: 2260936-77-2 . It has a molecular weight of 205.73 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for 3-Oxa-8-azaspiro[5.6]dodecane hydrochloride is1S/C10H19NO.ClH/c1-2-6-11-9-10 (3-1)4-7-12-8-5-10;/h11H,1-9H2;1H
. This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis
3-Oxa-8-azaspiro[5.6]dodecane hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 205.73 .Scientific Research Applications
Synthetic Approaches and Natural Products
Synthetic Approaches to Spiroaminals : The synthetic methodologies for spiroaminals, including compounds with the 1-oxa-7-azaspiro[5.5]undecane and related systems, underline their significance due to their challenging synthesis and potential biological activities. These compounds are central to natural and synthetic products with noteworthy biological activities (Sinibaldi & Canet, 2008).
Natural Product Derivation : Lycoplanine A, an alkaloid with a 1-oxa-6-azaspiro[4.4]nonane moiety, was isolated from Lycopodium complanatum, exhibiting potent Cav3.1 T-type calcium channel inhibition. This highlights the compound's potential in medicinal chemistry and drug discovery (Zhang et al., 2017).
Drug Discovery and Biological Studies
Antitumor Activity : A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives were synthesized and showed moderate to potent activity against various human cancer cell lines, highlighting the compound's relevance in developing new anticancer agents (Yang et al., 2019).
Antibacterial Agents : Exploration of spirocyclic derivatives of ciprofloxacin showed distinct antibacterial activity against specific strains, indicating the utility of spirocyclic compounds in designing narrow-spectrum antibacterial agents (Lukin et al., 2022).
Chemical Synthesis and Modification
Spirocyclic Ethers and Lactones Synthesis : The stereochemically controlled synthesis of spirocyclic ethers and lactones, including 1-oxaspiro[4.n]alkanes, showcases the utility of these compounds in constructing complex molecular architectures (Chibale et al., 1993).
Oxidative Carboalkylation : The Cu-catalyzed synthesis of 3-etherified azaspiro[4.5]trienones from N-arylpropiolamides and ethers through C(sp3)–H functionalization demonstrates the compound's role in forming new carbon–carbon bonds, essential for drug development (Wei et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-oxa-8-azaspiro[5.6]dodecane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-6-11-9-10(3-1)4-7-12-8-5-10;/h11H,1-9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIAZIBQPGCPIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC2(C1)CCOCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxa-8-azaspiro[5.6]dodecane hydrochloride |
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